Aminoluciferin Aminoluciferin Amino analog of the common D-luciferin substrate. Cell permeable reagent that measures firefly luciferase activity. Ideal for the design of proluminescent bioconjugates (peptidase substrates) of luciferin used in ultrasensitive luminescent assays.
Aminoluciferin is a luciferin derivative as functional bioluminogenic substrate.
Brand Name: Vulcanchem
CAS No.: 161055-47-6
VCID: VC0518520
InChI: InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m1/s1
SMILES: C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O
Molecular Formula: C11H9N3O2S2
Molecular Weight: 279.33

Aminoluciferin

CAS No.: 161055-47-6

Cat. No.: VC0518520

Molecular Formula: C11H9N3O2S2

Molecular Weight: 279.33

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Aminoluciferin - 161055-47-6

Specification

CAS No. 161055-47-6
Molecular Formula C11H9N3O2S2
Molecular Weight 279.33
IUPAC Name (4S)-2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m1/s1
Standard InChI Key HKSJKXOOBAVPKR-SSDOTTSWSA-N
SMILES C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O
Appearance Solid powder

Introduction

Chemical Properties and Structural Characteristics

Structural Features

Aminoluciferin is structurally related to luciferin but contains an amino group in place of a hydroxyl group. This structural modification significantly influences its chemical properties and behavior in biological systems. The compound belongs to the class of benzothiazole derivatives, featuring a heterocyclic structure that contributes to its distinctive luminescent properties.

Environmental Sensitivity

Aminoluciferin exhibits pronounced environment-sensitive fluorescent properties that make it exceptionally valuable for monitoring molecular and cellular processes. The compound demonstrates strong solvatochromism, meaning its fluorescence characteristics change significantly depending on the polarity of the surrounding solvent environment . This property enables researchers to detect subtle changes in microenvironments when aminoluciferin is used as a label for peptides and proteins.

Biochemical Mechanisms and Bioluminescence

Reaction Mechanism

ParameterValueUnits
Km0.38mmol/liter
kcat6.5s⁻¹
kcat/Km17,100liter/mol·s

These parameters demonstrate the high efficiency of this enzymatic interaction, contributing to the sensitivity of aminoluciferin-based assays .

Applications in Biochemical Research

Protease Activity Detection

One of the most significant applications of aminoluciferin derivatives is in the detection and quantification of protease activity. Compounds such as Suc-LLVY-D-Aminoluciferin serve as sensitive luminogenic substrates for various proteases, including the 20S proteasome, calpains, and other chymotrypsin-like proteases . These substrates remain non-luminescent until they undergo protease-induced hydrolysis, which generates the luminescent D-aminoluciferin that can be detected through luciferase-induced luminescence.

The proteasome detection system using aminoluciferin substrates offers significant advantages over traditional methods. The 26S proteasome, comprising one 20S core particle structure and two 19S regulatory caps, plays a crucial role in protein degradation pathways. The ability to sensitively detect its activity using aminoluciferin-based substrates provides valuable insights into cellular proteolytic processes .

Peptide Labeling Applications

Aminoluciferin has proven valuable for environment-sensitive fluorescent labeling of peptides. Researchers have characterized aminoluciferin-labeled derivatives of various bioactive peptides, including antimicrobial peptides like GKY20 and ApoB . These labeled peptides allow for monitoring of conformational changes and binding events through changes in fluorescence properties.

The ability of aminoluciferin to serve as a reporter of local microenvironmental changes makes it particularly useful for studying peptide-membrane interactions, protein folding, and other biomolecular processes where local conditions around the peptide may change during function .

Highly Sensitive Enzyme Assays

The exceptional sensitivity of aminoluciferin-based detection systems enables the development of highly sensitive enzyme assays. For alpha-chymotrypsin detection, amounts as low as 0.3 ng per assay can be routinely determined using aminoluciferin-based substrates . This level of sensitivity surpasses many traditional enzyme detection methods and allows for accurate quantification of enzyme activities at physiologically relevant concentrations.

MassVolume of DMSO for 1 mMVolume of DMSO for 5 mMVolume of DMSO for 10 mM
0.1 mg115.203 μL23.041 μL11.52 μL
0.5 mg576.017 μL115.203 μL57.602 μL
1 mg1.152 mL230.407 μL115.203 μL
5 mg5.76 mL1.152 mL576.017 μL
10 mg11.52 mL2.304 mL1.152 mL

It is important to note that these volumes are specifically for preparing stock solutions, and appropriate experimental or physiological buffers should be used for the actual assays .

Comparison with Related Bioluminescent Compounds

Aminoluciferin belongs to a broader family of bioluminescent compounds, each with distinct properties and applications. Unlike bacterial luciferins, which require a complex set of enzymes encoded by the lux operon for biosynthesis and bioluminescence , aminoluciferin interacts directly with firefly luciferase to produce light.

In contrast to fungal luciferin (3-hydroxyhispidin), which undergoes oxidation catalyzed by an insoluble luciferase to produce green light at 520 nm , aminoluciferin typically produces light at different wavelengths depending on the specific derivative and reaction conditions. This spectral diversity provides additional flexibility for multiplexed assay development.

The D-luciferin biosynthetic pathway involves hydrolysis of arbutin, oxidation to para-benzoquinone, addition of L-cysteine, and various subsequent transformations . While aminoluciferin shares some structural similarities with D-luciferin, its biosynthetic pathway and chemical modifications result in distinct properties that make it uniquely valuable for certain applications.

Future Directions in Aminoluciferin Research

Development of Novel Derivatives

Ongoing research focuses on developing new aminoluciferin derivatives with enhanced properties for specific applications. By modifying the basic aminoluciferin structure with different peptide residues or chemical groups, researchers can create highly specific substrates for various enzymes of interest. These developments will likely expand the utility of aminoluciferin-based assays across multiple fields of biochemical research.

Integration with Advanced Imaging Techniques

The combination of aminoluciferin-based bioluminescence with advanced imaging techniques presents promising opportunities for in vivo molecular imaging. The high sensitivity and low background of aminoluciferin-based detection systems make them ideal candidates for integration with sophisticated imaging platforms for studying biological processes in living organisms.

Applications in Drug Discovery

The sensitivity and specificity of aminoluciferin-based assays position them as valuable tools in drug discovery pipelines. These assays can be utilized for high-throughput screening of compounds that modulate protease activity, potentially accelerating the identification of novel therapeutic agents for conditions involving dysregulated proteolytic processes.

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